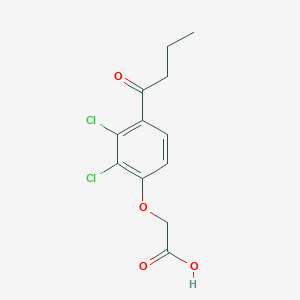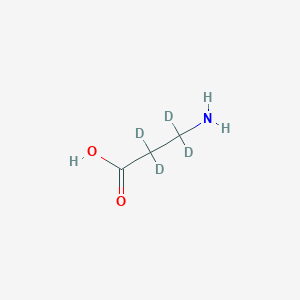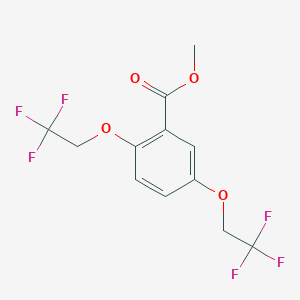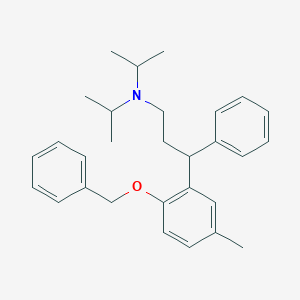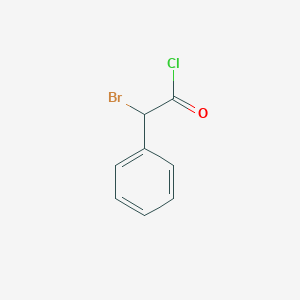![molecular formula C24H21FN2O7 B107023 [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate CAS No. 863329-65-1](/img/structure/B107023.png)
[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C24H21FN2O7 and its molecular weight is 468.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
RO 2433 Dibenzoate, also known as PSI-6206, is a potent inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the HCV, making it a primary target for antiviral drugs .
Mode of Action
The compound is the deaminated derivative of PSI-6130 . It inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby preventing the replication of the virus . The monophosphate form of PSI-6206 is metabolized in primary human hepatocytes to its triphosphate analog PSI-7409 .
Biochemical Pathways
The formation of the 5′-triphosphate (TP) of PSI-6130 (PSI-6130-TP) and RO2433 (RO2433-TP) increases with time and reaches steady-state levels at 48 hours . RO2433-TP also inhibits RNA synthesis by the native HCV replicase isolated from HCV replicon cells and the recombinant HCV polymerase NS5B .
Pharmacokinetics
The compound is soluble in DMSO up to 100 mM . For longer shelf life, the solid powder should be stored at 4°C desiccated, or the DMSO solution should be stored at -20°C .
Result of Action
The inhibition of the HCV NS5B RNA-dependent RNA polymerase by RO 2433 Dibenzoate results in the prevention of the replication of the virus . This can lead to a decrease in the viral load in patients infected with HCV.
Action Environment
The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs . The product should be stored under specific conditions to maintain its efficacy . The product is shipped in a glass vial at ambient temperature . For longer shelf life, the solid powder should be stored at 4°C desiccated, or the DMSO solution should be stored at -20°C .
Biochemical Analysis
Biochemical Properties
RO 2433 Dibenzoate is a related compound of RO 2433, a deaminated metabolite of β-D-2’‘-Deoxy-2’‘-fluoro-2’'-C-methylcytidine . It has been identified as an effective inhibitor of hepatitis C virus (HCV) replication in vitro
Cellular Effects
Its parent compound, RO 2433, has been shown to inhibit HCV replication in vitro . This suggests that RO 2433 Dibenzoate may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound is a deaminated metabolite of β-D-2’‘-Deoxy-2’‘-fluoro-2’'-C-methylcytidine
Metabolic Pathways
It is known that the monophosphate form of RO 2433 Dibenzoate can be metabolized in primary human hepatocytes to its triphosphate analog
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O7/c1-24(25)19(34-21(30)16-10-6-3-7-11-16)17(14-32-20(29)15-8-4-2-5-9-15)33-22(24)27-13-12-18(28)26-23(27)31/h2-13,17,19,22H,14H2,1H3,(H,26,28,31)/t17-,19-,22-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDQYAYIRAUNLO-PDKZGUECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171912 |
Source


|
| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863329-65-1 |
Source


|
| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863329-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
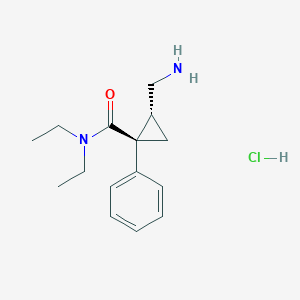

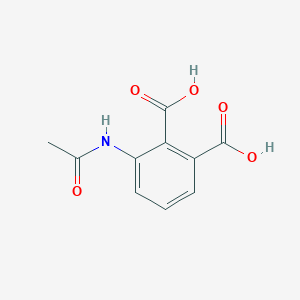
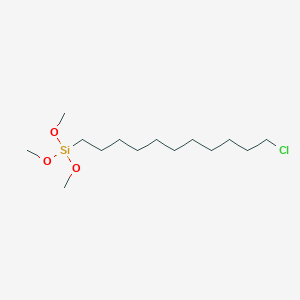

![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
